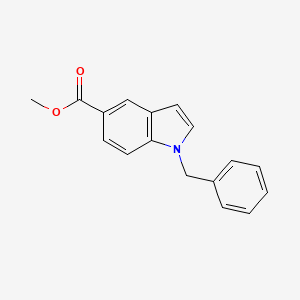

1-苄基-1H-吲哚-5-羧酸甲酯

描述

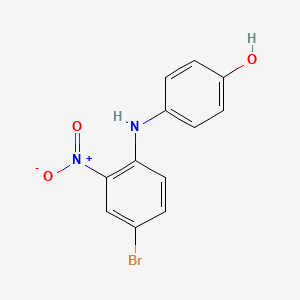

“Methyl 1-benzyl-1H-indole-5-carboxylate” is a chemical compound with the CAS Number: 192997-32-3 . It has a molecular weight of 265.31 . The IUPAC name for this compound is methyl 1-benzyl-1H-indole-5-carboxylate .

Synthesis Analysis

The synthesis of “Methyl 1-benzyl-1H-indole-5-carboxylate” can be achieved through the esterification of indole-5-carboxylic acid . Another method involves the reaction of Indole-5-carboxylic acid and Iodomethane .Molecular Structure Analysis

The InChI Code for “Methyl 1-benzyl-1H-indole-5-carboxylate” is 1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 .Chemical Reactions Analysis

“Methyl 1-benzyl-1H-indole-5-carboxylate” can be used as a reactant in various processes such as the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .Physical and Chemical Properties Analysis

“Methyl 1-benzyl-1H-indole-5-carboxylate” is a white to off-white solid . It should be stored in a refrigerator .科学研究应用

- 例如,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯对甲型流感病毒表现出抑制作用 .

- 其他衍生物,如4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲,对柯萨奇病毒B4表现出效力 .

抗病毒活性

抗癌特性

无金属傅克烷基化

二苯基锍叶立德的制备

交叉脱氢偶联反应

靛红衍生物的合成

总之,1-苄基-1H-吲哚-5-羧酸甲酯表现出广泛的生物活性,使其成为在药物开发和治疗可能性方面进一步探索的有趣化合物 . 如果你需要更多信息或其他应用,请随时提问! 😊

安全和危害

作用机制

Target of Action

Methyl 1-benzyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Methyl 1-benzyl-1H-indole-5-carboxylate, like other indole derivatives, may affect various biochemical pathways. The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects . .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that methyl 1-benzyl-1h-indole-5-carboxylate may have similar effects .

生化分析

Biochemical Properties

Indole derivatives, including Methyl 1-benzyl-1H-indole-5-carboxylate, interact with multiple receptors, making them useful in developing new therapeutic derivatives . Specific enzymes, proteins, and other biomolecules that Methyl 1-benzyl-1H-indole-5-carboxylate interacts with are not mentioned in the available literature.

Cellular Effects

Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors .

Temporal Effects in Laboratory Settings

The product is chemically stable under standard ambient conditions (room temperature) . Specific long-term effects of Methyl 1-benzyl-1H-indole-5-carboxylate on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.

属性

IUPAC Name |

methyl 1-benzylindole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-7-8-16-14(11-15)9-10-18(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQTVMUBQHOYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (3E,5E)-3,5-bis[(dimethylamino)methylene]-4-oxopiperidine-1-carboxylate](/img/structure/B2590320.png)

![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)

![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)